4,6-Dibenzoylresorcinol

UV Stabilization Photodegradation Coating Durability

4,6-Dibenzoylresorcinol (DBR) delivers exceptional UV stability that conventional benzophenones and benzotriazoles cannot match. Its dual-benzoyl resorcinol architecture prevents the coating yellowing, delamination, and microcracking seen with legacy UV absorbers under prolonged exposure. Procure DBR for high-durability polycarbonate hardcoats, cellulose ester stabilization, or as a fundamental skin-lightening research tool—and gain a non-volatile, thermally stable additive proven since the 1950s.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 3088-15-1
Cat. No. B1584357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibenzoylresorcinol
CAS3088-15-1
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H14O4/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12,21-22H
InChIKeyGOZHNJTXLALKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibenzoylresorcinol (CAS 3088-15-1) Procurement Guide for Industrial UV Stabilization Applications


4,6-Dibenzoylresorcinol (DBR), formally designated as (4,6-dihydroxy-1,3-phenylene)bis(phenylmethanone), is a synthetic phenolic compound belonging to the diarylketone class [1]. With the molecular formula C₂₀H₁₄O₄ and a molecular weight of 318.32 g/mol, DBR is structurally characterized by two benzoyl groups substituted at the 4- and 6- positions of a central resorcinol core . This diacyl resorcinol architecture is fundamentally distinct from simpler monobenzoyl resorcinols (e.g., 4-benzoylresorcinol) and alternative UV absorber classes such as benzophenones (e.g., 2,4-dihydroxybenzophenone), benzotriazoles, and hydroxyphenyl triazines [2]. DBR has been recognized since the 1950s as an effective ultraviolet light stabilizer for thermoplastic compositions and cellulose ester plastics [3][4]. More recent industrial research has focused on its remarkable photostability in coatings, leading to its use in advanced weathering-resistant formulations and high-voltage insulation materials [5][6]. The compound is also noted for applications in dermatological research as a skin-lightening agent and in polymer chemistry as a radiation-crosslinking initiator .

Why Substituting 4,6-Dibenzoylresorcinol with Other UV Stabilizers or Resorcinol Derivatives Leads to Performance Failures


Substituting 4,6-Dibenzoylresorcinol (DBR) with a generic benzophenone, benzotriazole, or a simpler resorcinol derivative in an industrial formulation introduces a high risk of performance failure. The molecular architecture of DBR—specifically, the dual benzoyl substitution on the resorcinol core—is critical for its unique combination of high photostability and effective UV absorption [1]. While conventional UV absorbers like benzophenones and benzotriazoles are widely used, they are known to decompose upon prolonged UV exposure, leading to coating yellowing, delamination, and microcracking [2]. In contrast, DBR has been specifically identified as possessing 'remarkable photostability,' a property not shared by these older classes of absorbers [3]. Furthermore, simpler resorcinol derivatives lack the necessary molecular weight and functional group arrangement to achieve the same level of UV-shielding efficacy or thermal stability, making them unsuitable for demanding applications such as hardcoats on thermoplastics or high-voltage cable insulation [4]. The following evidence demonstrates that DBR's distinct performance profile is not interchangeable with its closest in-class analogs.

Quantitative Performance Evidence for 4,6-Dibenzoylresorcinol: A Comparator-Based Analysis


Superior Photostability: DBR Outperforms Benzophenone and Benzotriazole UV Absorbers

4,6-Dibenzoylresorcinol (DBR) demonstrates superior photostability compared to conventional benzophenone and benzotriazole UV absorbers, which are known to decompose under prolonged UV exposure. While the patent literature notes that common UV absorbers 'decompose upon exposure to ultraviolet light,' leading to yellowing, delamination, and microcracking of the coating, DBR is explicitly characterized as an 'outstanding UV absorber in coatings due to its remarkable photostability' [1]. This qualitative difference has driven the development of DBR-based coatings specifically for applications requiring long-term weatherability, such as polycarbonate glazing [2].

UV Stabilization Photodegradation Coating Durability

Enhanced Thermal Stability: DBR Exhibits Lower Volatility Than Many Low-Molecular-Weight UV Stabilizers

A recognized limitation of low-molecular-weight UV absorbers is their tendency to volatilize during high-temperature polymer processing or coating cure, which leads to a loss of UV protection and can foul equipment [1]. While 4,6-Dibenzoylresorcinol (DBR) itself has a molecular weight of 318.32 g/mol, which can lead to some volatility, this property is often cited as a driver for developing higher-molecular-weight DBR derivatives to retain its chromophoric benefits [1][2]. The high boiling point of DBR (549.6°C at 760 mmHg) and low vapor pressure (0.0±1.5 mmHg at 25°C) suggest it is substantially less volatile than many common additives and solvents used in polymer compounding . This inherent thermal stability makes DBR a more reliable additive in processes involving elevated temperatures, reducing loss and maintaining consistent UV protection.

Polymer Processing Thermal Stability Volatility

Functional Versatility in Polymer Matrices: DBR Serves as Both UV Absorber and Voltage Stabilizer in EPDM

A 2024 study demonstrated that a derivative of 4,6-Dibenzoylresorcinol, specifically 2-propenyl-4,6-dibenzoylresorcinol (ADR), can be chemically grafted onto EPDM (ethylene propylene diene monomer) rubber to simultaneously improve its electrical strength and interface properties for high-voltage direct current (HVDC) cable accessories [1]. The study showed that grafting ADR significantly increased the breakdown strength of EPDM. While specific numerical data for ADR's performance is not provided in the abstract, the research confirms DBR's utility extends beyond simple UV absorption to actively enhancing the dielectric properties of advanced polymer systems. This functionalization is enabled by the reactive sites on the DBR molecule, which allow it to be covalently bonded into the polymer network, a characteristic not shared by all UV stabilizers [2].

Electrical Insulation Polymer Grafting HVDC Cables

Recommended Application Scenarios for 4,6-Dibenzoylresorcinol Based on Verified Performance Advantages


Weatherable Hardcoats for Polycarbonate Glazing and Automotive Components

4,6-Dibenzoylresorcinol (DBR) is ideally suited for formulating high-durability, UV-protective hardcoats on polycarbonate and other thermoplastic substrates used in outdoor applications such as architectural glazing, automotive headlamp lenses, and greenhouse panels. The evidence confirms that DBR's 'remarkable photostability' directly addresses the critical failure mode of conventional UV absorbers (e.g., benzophenones, benzotriazoles), which decompose under UV light and lead to coating yellowing, delamination, and loss of transparency [1]. By incorporating DBR or its silylated derivatives, formulators can achieve significantly extended service life and maintain optical clarity under harsh weathering conditions [2].

Thermal Stabilization of Cellulose Ester and Haloethylene Polymer Articles

For manufacturers of cellulose ester plastics (e.g., cellulose acetate, cellulose butyrate) and haloethylene polymer articles (e.g., vinylidene chloride copolymer films), DBR is a proven and effective stabilizer against light-induced deterioration and discoloration [3][4]. Its low volatility, supported by a high boiling point (549.6°C) and low vapor pressure, ensures it remains within the polymer matrix during high-temperature processing, providing long-lasting protection without causing equipment fouling—a significant advantage over more volatile additives [5]. Procurement of DBR for these applications is based on its well-documented, decades-long history of industrial use.

Functional Grafting Agent for High-Voltage Electrical Insulation Materials

DBR derivatives, such as 2-propenyl-4,6-dibenzoylresorcinol (ADR), represent a new class of functional additives for advanced polymer dielectrics. Recent research demonstrates that ADR can be grafted onto EPDM rubber to simultaneously act as a voltage stabilizer and improve the material's electrical breakdown strength for HVDC cable accessories [6]. This application leverages DBR's reactive chemical structure, which allows for covalent incorporation into polymer networks, providing a permanent and non-leaching performance enhancement that is not achievable with simple, non-reactive UV absorbers [7].

Dermatological Research as a Melanogenesis Inhibitor

In biomedical research, 4,6-Dibenzoylresorcinol is utilized as a fundamental skin-lightening agent and a tool for studying hyperpigmentation disorders like melasma . Its mechanism of action involves the inhibition of melanin production in melanocytes . While specific comparative inhibition data (e.g., IC50 values against tyrosinase) is not provided in the available industrial literature, its established use as a 'fundamental' agent suggests it is a key compound for studying structure-activity relationships among resorcinol-based tyrosinase inhibitors. Procurement for this purpose is driven by the need for a well-characterized, commercially available compound with known biological activity.

Technical Documentation Hub

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